molecular formula C17H24ClNO4S2 B7833534 (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-(CYCLOHEPTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-(CYCLOHEPTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833534
M. Wt: 406.0 g/mol
InChI Key: KHWPJRLMIYIFQM-IRXDYDNUSA-N
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Description

(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-(CYCLOHEPTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique chemical structure. This compound features a cycloheptylamine backbone with a tetrahydro-3-thienyl group and a 4-chlorophenylsulfonyl substituent. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Properties

IUPAC Name

(3S,4R)-4-(4-chlorophenyl)sulfonyl-N-cycloheptyl-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO4S2/c18-13-7-9-15(10-8-13)25(22,23)17-12-24(20,21)11-16(17)19-14-5-3-1-2-4-6-14/h7-10,14,16-17,19H,1-6,11-12H2/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWPJRLMIYIFQM-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)N[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-(CYCLOHEPTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the cycloheptylamine core, followed by the introduction of the tetrahydro-3-thienyl group and the 4-chlorophenylsulfonyl substituent. Common reagents and conditions used in these reactions include:

    Cycloheptylamine Synthesis: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.

    Tetrahydro-3-thienyl Group Introduction: This can be achieved through a series of reactions, such as thiolation and hydrogenation.

    4-Chlorophenylsulfonyl Substitution: This step typically involves the reaction of the intermediate with 4-chlorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-(CYCLOHEPTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution Reagents: Halides, sulfonates, etc.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-(CYCLOHEPTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicine, compounds with similar structures are often investigated for their therapeutic potential. This compound could be explored for its potential as a drug candidate for various diseases.

Industry

In the industrial sector, this compound may find applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-(CYCLOHEPTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity.

    Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • {(3S,4R)-4-[(4-chlorophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}cyclohexylamine
  • {(3S,4R)-4-[(4-chlorophenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}cyclooctylamine

Uniqueness

The uniqueness of (3R4S)-3-(4-CHLOROBENZENESULFONYL)-4-(CYCLOHEPTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

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